3-Hydroxy Nevirapine
3-Hydroxy Nevirapine
3-Hydroxynevirapine belongs to the class of organic compounds known as alkyldiarylamines. These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group. 3-Hydroxynevirapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxynevirapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 3-Hydroxynevirapine participates in a number of enzymatic reactions. In particular, 3-Hydroxynevirapine can be biosynthesized from nevirapine; which is catalyzed by the enzyme cytochrome P450 2B6. In addition, 3-Hydroxynevirapine and uridine diphosphate glucuronic acid can be converted into 3-hydroxynevirapine glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-10. In humans, 3-hydroxynevirapine is involved in the nevirapine metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
174532-82-2
VCID:
VC20792675
InChI:
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)
SMILES:
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Molecular Formula:
C15H14N4O2
Molecular Weight:
282.3 g/mol
3-Hydroxy Nevirapine
CAS No.: 174532-82-2
Cat. No.: VC20792675
Molecular Formula: C15H14N4O2
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Hydroxynevirapine belongs to the class of organic compounds known as alkyldiarylamines. These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group. 3-Hydroxynevirapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxynevirapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 3-Hydroxynevirapine participates in a number of enzymatic reactions. In particular, 3-Hydroxynevirapine can be biosynthesized from nevirapine; which is catalyzed by the enzyme cytochrome P450 2B6. In addition, 3-Hydroxynevirapine and uridine diphosphate glucuronic acid can be converted into 3-hydroxynevirapine glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-10. In humans, 3-hydroxynevirapine is involved in the nevirapine metabolism pathway. |
|---|---|
| CAS No. | 174532-82-2 |
| Molecular Formula | C15H14N4O2 |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | 2-cyclopropyl-6-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
| Standard InChI | InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21) |
| Standard InChI Key | DANIONWINZEYME-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
| Canonical SMILES | CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator